
Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aryl amine with a β-keto ester in the presence of an acid catalyst.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Addition of the Trifluoromethyl-Substituted Phenyl Ring: This step can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the trifluoromethyl-substituted phenyl ring is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline core and other functional groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo further coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used for coupling reactions.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Coupling Reactions: Extended quinoline derivatives with additional aromatic or aliphatic groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals with potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Material Science: The compound’s unique electronic properties make it a candidate for the development of organic semiconductors or other advanced materials.
Chemical Biology: It can be used in chemical biology to study enzyme mechanisms or as a ligand in receptor binding studies.
Wirkmechanismus
The mechanism of action of Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Biological Studies: The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain biological targets, facilitating the study of specific pathways or interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(chloromethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Methyl 3-(bromomethyl)-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylate: Similar structure but with the trifluoromethyl group in the para position instead of the meta position.
Methyl 3-(bromomethyl)-2-(3-(difluoromethyl)phenyl)quinoline-4-carboxylate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is unique due to the specific combination of functional groups and their positions on the quinoline core. The presence of the bromomethyl group allows for versatile chemical modifications, while the trifluoromethyl group enhances the compound’s stability and biological activity.
Eigenschaften
Molekularformel |
C19H13BrF3NO2 |
|---|---|
Molekulargewicht |
424.2 g/mol |
IUPAC-Name |
methyl 3-(bromomethyl)-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C19H13BrF3NO2/c1-26-18(25)16-13-7-2-3-8-15(13)24-17(14(16)10-20)11-5-4-6-12(9-11)19(21,22)23/h2-9H,10H2,1H3 |
InChI-Schlüssel |
ONMSDVHYWXJKEH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


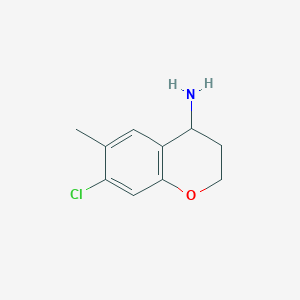
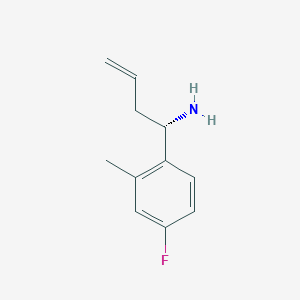
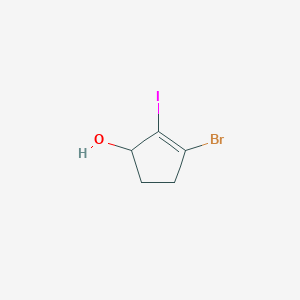
![Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate](/img/structure/B13053492.png)
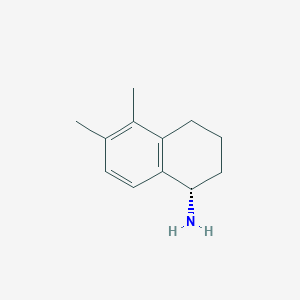

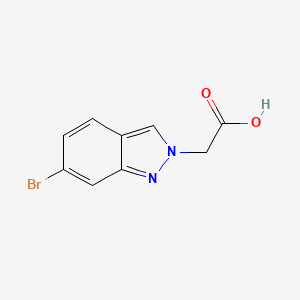
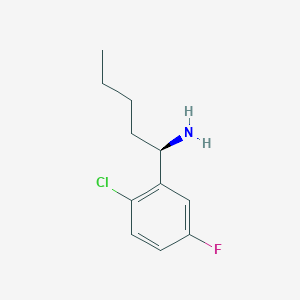


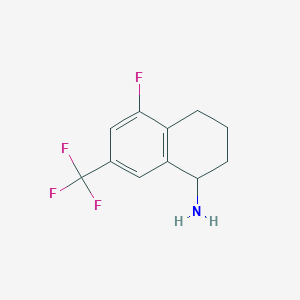
![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053561.png)
![Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B13053565.png)

